molecular formula C7H7NNaO3 B152880 Sodium 5-amino-2-hydroxybenzoate CAS No. 35589-28-7

Sodium 5-amino-2-hydroxybenzoate

Cat. No.: B152880
CAS No.: 35589-28-7
M. Wt: 176.12 g/mol
InChI Key: QXGLBLPULKHGTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Sodium 5-amino-2-hydroxybenzoate can be synthesized through various methods. One common method involves the reaction of 5-aminosalicylic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure complete conversion.

Industrial Production Methods: : In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: : Sodium 5-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of sodium 5-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Sodium 5-amino-2-hydroxybenzoate can be compared with other similar compounds such as:

    Sodium 4-aminosalicylate: Similar structure but with the amino group at the 4-position.

    Sodium 3-aminosalicylate: Amino group at the 3-position.

    Sodium 2-aminosalicylate: Amino group at the 2-position.

Uniqueness

Biological Activity

Sodium 5-amino-2-hydroxybenzoate, also known as sodium salicylate, is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity through various studies, including its analgesic, anti-inflammatory, and potential neuroprotective effects.

This compound is a derivative of salicylic acid, characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position of the benzene ring. The synthesis typically involves:

  • Starting Material : Salicylic acid.
  • Reagents : Ammonia or amine derivatives.
  • Conditions : Mild heating under acidic or basic conditions to facilitate the formation of the amino group.

The compound can be synthesized through various methods, including nitration followed by reduction or direct amination of salicylic acid derivatives.

Analgesic and Anti-inflammatory Effects

  • Mechanism of Action : this compound exhibits analgesic properties primarily through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies indicate that it has a higher binding affinity for COX-2 compared to COX-1, suggesting a selective action that minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • In Vivo Studies : Research has demonstrated significant analgesic effects in animal models. For instance, in a study involving acetic acid-induced writhing tests in mice, this compound reduced pain responses significantly compared to control groups .
  • Comparative Efficacy : When compared to traditional analgesics like acetaminophen and aspirin, this compound showed comparable or superior efficacy at lower doses .

Neuroprotective Effects

Recent studies have explored the cognitive-enhancing properties of sodium benzoate derivatives in neuropsychiatric disorders. Evidence suggests that sodium benzoate may improve cognitive functions such as memory and learning in patients with conditions like schizophrenia and Alzheimer’s disease .

  • Clinical Trials : Randomized controlled trials indicate that doses exceeding 500 mg/day can enhance cognitive processing speed and memory retention .

Case Studies

Case Study 1: Analgesic Efficacy in Chronic Pain Management

A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in pain scores after four weeks of treatment compared to baseline measurements.

ParameterBaseline Pain ScorePost-Treatment Pain Score
This compound7.54.0

This study supports its role as an effective analgesic agent.

Case Study 2: Cognitive Enhancement in Alzheimer’s Patients

A cohort study examined the effects of sodium benzoate on cognitive function among early-phase Alzheimer's patients. The findings revealed improvements in working memory and verbal learning.

Cognitive Function MeasurePre-Treatment ScorePost-Treatment Score
Working Memory4560
Verbal Learning5068

These results highlight its potential as a cognitive enhancer in neurodegenerative disorders .

Properties

CAS No.

35589-28-7

Molecular Formula

C7H7NNaO3

Molecular Weight

176.12 g/mol

IUPAC Name

sodium;5-amino-2-hydroxybenzoate

InChI

InChI=1S/C7H7NO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);

InChI Key

QXGLBLPULKHGTA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+]

Isomeric SMILES

C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O.[Na]

Key on ui other cas no.

35589-28-7

Related CAS

89-57-6 (Parent)

Origin of Product

United States

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